molecular formula C21H27ClN2O B13781325 1-Naphthamide, 1,2,3,4-tetrahydro-4-(dimethylamino)-N,N-dimethyl-1-phenyl-, hydrochloride, dihydrate, (Z)- CAS No. 63766-36-9

1-Naphthamide, 1,2,3,4-tetrahydro-4-(dimethylamino)-N,N-dimethyl-1-phenyl-, hydrochloride, dihydrate, (Z)-

Cat. No.: B13781325
CAS No.: 63766-36-9
M. Wt: 358.9 g/mol
InChI Key: XJEARRIWKFUKML-GNGUGDOWSA-N
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Description

1-Naphthamide, 1,2,3,4-tetrahydro-4-(dimethylamino)-N,N-dimethyl-1-phenyl-, hydrochloride, dihydrate, (Z)- is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structural features, which include a naphthamide core, a tetrahydro ring, and multiple dimethylamino groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Naphthamide, 1,2,3,4-tetrahydro-4-(dimethylamino)-N,N-dimethyl-1-phenyl-, hydrochloride, dihydrate, (Z)- typically involves multi-step organic reactions. Common synthetic routes may include:

    Amination Reactions: Introduction of dimethylamino groups through nucleophilic substitution.

    Cyclization Reactions: Formation of the tetrahydro ring structure.

    Hydrochloride Formation: Conversion to the hydrochloride salt for increased stability and solubility.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1-Naphthamide, 1,2,3,4-tetrahydro-4-(dimethylamino)-N,N-dimethyl-1-phenyl-, hydrochloride, dihydrate, (Z)- can undergo various chemical reactions, including:

    Oxidation: Conversion to oxidized derivatives.

    Reduction: Reduction of specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction may produce tetrahydronaphthamide derivatives.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Naphthamide, 1,2,3,4-tetrahydro-4-(dimethylamino)-N,N-dimethyl-1-phenyl-, hydrochloride, dihydrate, (Z)- involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.

    DNA Intercalation: Insertion between DNA base pairs, affecting replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    1-Naphthamide Derivatives: Compounds with similar naphthamide core structures.

    Tetrahydro Compounds: Molecules with tetrahydro ring systems.

    Dimethylamino Substituted Compounds: Chemicals with dimethylamino functional groups.

Uniqueness

1-Naphthamide, 1,2,3,4-tetrahydro-4-(dimethylamino)-N,N-dimethyl-1-phenyl-, hydrochloride, dihydrate, (Z)- is unique due to its specific combination of structural features, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

63766-36-9

Molecular Formula

C21H27ClN2O

Molecular Weight

358.9 g/mol

IUPAC Name

[(1R,4R)-4-(dimethylcarbamoyl)-4-phenyl-2,3-dihydro-1H-naphthalen-1-yl]-dimethylazanium;chloride

InChI

InChI=1S/C21H26N2O.ClH/c1-22(2)19-14-15-21(20(24)23(3)4,16-10-6-5-7-11-16)18-13-9-8-12-17(18)19;/h5-13,19H,14-15H2,1-4H3;1H/t19-,21-;/m1./s1

InChI Key

XJEARRIWKFUKML-GNGUGDOWSA-N

Isomeric SMILES

C[NH+](C)[C@@H]1CC[C@](C2=CC=CC=C12)(C3=CC=CC=C3)C(=O)N(C)C.[Cl-]

Canonical SMILES

C[NH+](C)C1CCC(C2=CC=CC=C12)(C3=CC=CC=C3)C(=O)N(C)C.[Cl-]

Origin of Product

United States

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